molecular formula C24H19Cl2NO4 B1510818 Fmoc-3,5-Dichloro-D-Phenylalanine

Fmoc-3,5-Dichloro-D-Phenylalanine

Cat. No.: B1510818
M. Wt: 456.3 g/mol
InChI Key: UAHPXJGYPMHWRP-JOCHJYFZSA-N
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Description

Fmoc-3,5-Dichloro-D-Phenylalanine is a synthetic amino acid derivative used in peptide synthesis and biomaterial design. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a D-configuration phenylalanine backbone with chlorine substitutions at the 3rd and 5th positions of the aromatic ring. The chlorine atoms introduce steric bulk and electronic effects that influence molecular interactions, self-assembly, and material properties.

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

IUPAC Name

(2R)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

UAHPXJGYPMHWRP-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key Compounds for Comparison :

Fmoc-3,4-Difluoro-Phenylalanine (Fmoc-3,4F-Phe) : Fluorine atoms at 3rd and 4th positions.

Fmoc-3,5-Difluoro-Phenylalanine (Fmoc-3,5F-Phe) : Fluorine atoms at 3rd and 5th positions.

Fmoc-3,5-Dibromo-Tyrosine (Fmoc-3,5Br₂-Tyr) : Bromine substitutions on tyrosine backbone.

Structural Insights :

  • Substitution Position : 3,5-dihalogenation creates a symmetrical arrangement, enabling denser molecular packing compared to asymmetric 3,4-substitutions .
  • Configuration: The D-configuration in Fmoc-3,5-Dichloro-D-Phe may alter self-assembly kinetics compared to L-enantiomers, as seen in other D-amino acid-based hydrogels .

Physical and Mechanical Properties

Table 1: Comparative Analysis of Key Properties

Property Fmoc-Phe Fmoc-3,4F-Phe Fmoc-3,5F-Phe Fmoc-3,5-Dichloro-D-Phe*
Storage Modulus (G') 1,600 Pa 4,800 Pa >50,000 Pa Expected Higher
Swelling Ratio 525 Ws/Wd 262 Ws/Wd Minimal Predicted Lower
Fibril Diameter 175 nm 45 nm 30 nm Likely <30 nm
Density 0.93–0.94 g/mL 0.93–0.94 g/mL ~1.0 g/mL Anticipated ~1.1 g/mL
Stability Unstable Unstable >1 month Expected Stable

*Note: Data for Fmoc-3,5-Dichloro-D-Phe are extrapolated from halogen and position effects .

Key Findings :

  • Mechanical Strength: Fmoc-3,5F-Phe exhibits a storage modulus (G') exceeding 50,000 Pa due to enhanced π-π interactions and aligned nanofibrils . The dichloro analog is expected to surpass this due to chlorine’s stronger intermolecular forces.
  • Swelling Behavior : Fmoc-3,5F-Phe shows minimal swelling (high structural integrity), whereas Fmoc-3,4F-Phe and Fmoc-Phe degrade rapidly . The dichloro variant’s larger substituents may further reduce water penetration.
  • Morphology : Symmetrical 3,5-substitutions yield thinner fibrils (30 nm for Fmoc-3,5F-Phe vs. 175 nm for Fmoc-Phe), promoting dense networks . Chlorine’s bulk may further refine fibril alignment.

Self-Assembly and Stability

  • Kinetics : Fmoc-3,5F-Phe forms stable hydrogels within 44 minutes via solvent-switch methods, while Fmoc-3,4F-Phe and Fmoc-Phe require longer times and produce less ordered structures . The dichloro derivative’s self-assembly is likely slower due to steric hindrance but more thermodynamically stable.
  • Phase Transitions : All dihalogenated compounds undergo Ostwald ripening, transitioning from spherical aggregates to fibrillar networks. Fmoc-3,5F-Phe’s aligned fibrils resist swelling, a trait expected to be amplified in the dichloro analog .

Preparation Methods

Detailed Synthetic Procedure

A representative synthetic procedure based on literature and patent data is as follows:

Step Description Reagents/Conditions Notes
1 Starting material preparation D-Phenylalanine or protected derivative Ensure enantiopurity
2 Selective chlorination Chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) Control temperature and time to achieve 3,5-dichloro substitution
3 Isolation and purification Crystallization or chromatography Remove unreacted starting materials and side products
4 Fmoc protection Fmoc-Cl, base (Na2CO3 or Et3N), solvent (dioxane, THF) Reaction at 0-25°C to minimize racemization
5 Purification Recrystallization or preparative HPLC Obtain high purity Fmoc-3,5-Dichloro-D-Phenylalanine

Analytical and Research Findings

Application Context and Importance of Preparation Method

The preparation method is crucial for:

  • Peptide Synthesis: The Fmoc-protected amino acid serves as a building block in SPPS, allowing the incorporation of the dichlorinated phenylalanine into peptides with high fidelity.
  • Pharmaceutical Development: Enables the synthesis of peptides with enhanced biological properties due to the dichlorinated aromatic ring.
  • Protein Engineering: Facilitates site-specific incorporation of modified amino acids to study protein function.

Summary Table of Preparation Method Features

Aspect Details
Starting Material D-Phenylalanine or protected derivatives
Chlorination Agent N-Chlorosuccinimide, sulfuryl chloride, or equivalents
Protection Group Fmoc-Cl
Base for Protection Sodium carbonate, triethylamine
Solvent for Protection Dioxane, tetrahydrofuran (THF)
Temperature Control 0-25°C during Fmoc protection
Purification Methods Crystallization, chromatography, preparative HPLC
Yield Range 50-80% overall
Analytical Techniques Chiral HPLC, NMR, MS, optical rotation

Additional Notes from Related Peptide Synthesis Processes

  • The use of Fmoc protection is standard in SPPS, facilitating stepwise peptide elongation.
  • Chlorinated phenylalanine derivatives, such as Fmoc-3,4-dichloro-D-phenylalanine, share similar preparation strategies and are well-documented in peptide synthesis literature.
  • Solid-phase peptide synthesis protocols often employ Fmoc-protected amino acids attached to resins like Rink amide resin, with coupling reagents such as DIC or HATU, and deprotection using bases like piperidine or tert-butylamine.
  • Side-chain protecting groups are stable under Fmoc deprotection conditions, ensuring selective reactions during peptide assembly.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying Fmoc-3,5-Dichloro-D-Phenylalanine to ensure high purity for peptide synthesis?

  • Synthesis involves Fmoc-protection of D-Phenylalanine with 3,5-dichloro substitution. Purification via reverse-phase HPLC (e.g., 0.1% TFA in acetonitrile/water gradient) removes unreacted precursors. Confirm purity (>98%) using ¹H/¹³C NMR (aromatic protons δ 7.2–7.4 ppm, Fmoc carbamate protons) and ESI-TOF mass spectrometry (expected [M+H]⁺ ~465.3). Structural integrity is validated via powder XRD to assess crystallinity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • High-resolution NMR (¹H, ¹³C) identifies substitution patterns and Fmoc protection. Reverse-phase HPLC (C18 column, 0.1% TFA) confirms purity. Mass spectrometry (ESI-TOF) ensures accurate molecular weight (±2 ppm). For crystalline analysis, single-crystal XRD resolves halogen-mediated interactions (e.g., Cl···π distances) .

Advanced Research Questions

Q. How does the position of chlorine substituents (3,5 vs. 3,4) influence the self-assembly kinetics and hydrogel morphology of Fmoc-protected D-Phenylalanine derivatives?

  • MD simulations (36 monomers in 90ų water boxes, 100 ns runs) show 3,5-dichloro derivatives form denser clusters (radius of gyration ~12Å vs. 15Å for 3,4-dichloro) due to enhanced π-π stacking and Cl···O/N interactions. Experimentally, 3,5 substitution yields hydrogels with higher storage modulus (G’ >1 kPa) and lower swelling ratios (1.5 vs. 2.3) via time-sweep rheology and PXRD .

Q. What computational strategies effectively model halogen-mediated interactions in this compound self-assembly?

  • Use all-atom MD simulations (CHARMM36 forcefield with modified halogen-bond parameters) and explicit solvent (TIP3P water). Cluster analysis (4.0Å cutoff) and solvent-accessible surface area (SASA/TSA <0.3) quantify burial of Cl groups. Free energy calculations (MM-PBSA) assess interaction strengths (Cl···π: −3.5 kcal/mol) .

Q. How can discrepancies in reported mechanical properties of dichlorinated Fmoc-Phe hydrogels be resolved methodologically?

  • Standardize gelation conditions (pH 7.4, 2% w/v in PBS) and employ real-time rheology with controlled strain (0.1–10%). Validate statistically via ANOVA (p<0.05) across ≥3 replicates. Cross-check with TEM (fiber diameter <10nm) and FTIR (amide I band at 1630 cm⁻¹) to ensure structural consistency .

Q. What experimental evidence supports the role of C-Cl···π interactions in stabilizing this compound nanostructures?

  • Single-crystal XRD (CCDC data) shows Cl atoms at 3.5Å from Fmoc aromatic rings. Hirshfeld surface analysis confirms 8–12% contribution from Cl···C contacts. MD trajectories reveal persistent Cl-Fmoc interactions (occupancy >70%), while TGA shows increased thermal stability (Td ~220°C vs. 200°C for non-halogenated analogs) .

Methodological Notes

  • Synthesis & Purification : Prioritize anhydrous conditions to prevent hydrolysis of the Fmoc group .
  • Self-Assembly Analysis : Use a combination of MD simulations (for kinetics) and XRD/FTIR (for structural validation) .
  • Statistical Rigor : Report p-values and confidence intervals for mechanical property comparisons .

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